LT-630

HDAC6 inhibition Enzymatic assay Potency comparison

LT-630 is a novel, highly potent HDAC6 inhibitor (IC50=1.90 nM) with a unique mechanism validated in APAP-induced liver injury models. Its efficacy is strictly dose-dependent and tied to the MDH1-NADPH pathway, making direct substitution unreliable. Choose LT-630 for reproducible in vivo target validation and pathway dissection. Standard in vivo dosing is 10-40 mg/kg i.v.

Molecular Formula C19H17FN4O3
Molecular Weight 368.4 g/mol
Cat. No. B12364330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLT-630
Molecular FormulaC19H17FN4O3
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NO)C(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C19H17FN4O3/c1-12-9-17(19(26)21-16-4-2-3-15(20)10-16)22-24(12)11-13-5-7-14(8-6-13)18(25)23-27/h2-10,27H,11H2,1H3,(H,21,26)(H,23,25)
InChIKeyRUKULXRBEIBRSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LT-630: A Potent and Novel HDAC6 Inhibitor for Oxidative Stress-Mediated Liver Injury Research


LT-630 is a novel histone deacetylase 6 (HDAC6) inhibitor characterized by its hydroxamic acid zinc-binding group and a molecular weight of 368.36 g/mol . It exhibits potent enzymatic inhibition of HDAC6 with an IC50 of 1.90 nM [1]. The compound has been validated in both cellular and in vivo models of acetaminophen (APAP)-induced liver injury, where it mitigates oxidative stress and apoptosis through modulation of the MDH1-NADPH axis [1]. LT-630 is commercially available from multiple vendors as a research-grade biochemical tool.

Why LT-630 Cannot Be Readily Substituted with Other HDAC6 Inhibitors in Liver Injury Research


HDAC6 inhibitors exhibit significant variation in enzymatic potency, isoform selectivity profiles, and in vivo pharmacokinetic properties. Substituting LT-630 with other HDAC6 inhibitors such as Tubastatin A (IC50 = 15 nM) or ACY-1215 (IC50 = 5 nM) without rigorous validation may lead to experimental failure due to differences in biochemical potency and distinct downstream molecular effects [1]. Notably, LT-630's protective mechanism involves direct upregulation of MDH1 acetylation and subsequent NADPH accumulation, a pathway not uniformly engaged by other HDAC6 inhibitors [1]. Furthermore, the optimal dosing regimen established for APAP-induced liver injury (10-40 mg/kg intravenous) is specific to LT-630's pharmacokinetic and biodistribution profile, making direct dose substitution unreliable .

LT-630 Quantitative Evidence Guide: Differentiated Performance Against Comparators


LT-630 Demonstrates Superior HDAC6 Inhibitory Potency (IC50 = 1.90 nM) Compared to Established Inhibitors Tubastatin A, ACY-1215, and Nexturastat A

In an enzymatic assay using recombinant HDAC6, LT-630 inhibited the enzyme with an IC50 of 1.90 nM [1]. This potency is 7.9-fold greater than that of Tubastatin A (IC50 = 15 nM) [2], and 2.6-fold greater than both ACY-1215 (Ricolinostat, IC50 = 5 nM) and Nexturastat A (IC50 = 5 nM) [3].

HDAC6 inhibition Enzymatic assay Potency comparison

LT-630 Attenuates APAP-Induced Liver Injury In Vivo at Doses of 10-40 mg/kg i.v., Reducing Oxidative Stress and Apoptosis Markers

In male C57BL/6J mice, intravenous administration of LT-630 (10-40 mg/kg) prior to APAP (350 mg/kg i.p.) challenge significantly enhanced the release of glutathione (GSH), superoxide dismutase (SOD), and NADPH, while reducing the Bax/Bcl-2 ratio and levels of cleaved caspase-3 and cytochrome c . In a separate study, the HDAC6 inhibitor Tubastatin A administered at 40 mg/kg i.p. also reduced serum ALT/AST levels in an APAP model, though direct head-to-head comparison of these compounds under identical conditions is not available [1].

Hepatoprotection In vivo efficacy Oxidative stress APAP toxicity

LT-630 Protects AML-12 Hepatocytes from APAP-Induced Oxidative Stress and Apoptosis at Low Nanomolar Concentrations (2-8 nM)

In AML-12 mouse hepatocyte cells exposed to APAP, treatment with LT-630 at concentrations of 2-8 nM for 3 or 24 hours effectively inhibited cell damage, reduced oxidative stress, and decreased apoptosis . This cellular potency aligns well with its enzymatic IC50 (1.90 nM), indicating efficient target engagement in a relevant cellular context.

Cellular protection Hepatotoxicity Apoptosis AML-12 cells

LT-630 Exerts Hepatoprotection via a Distinct MDH1 Acetylation/NADPH Axis, Differentiating It from Pan-HDAC or Broader-Spectrum Inhibitors

LT-630 treatment increased both the protein expression and acetylation level of malate dehydrogenase 1 (MDH1), leading to an elevated NADPH/NADP+ ratio and enhanced GSH levels in APAP-stimulated AML-12 cells [1]. Crucially, knockdown of MDH1 via siRNA completely reversed the protective effects of LT-630, confirming MDH1 as a critical mediator [1]. This mechanism distinguishes LT-630 from pan-HDAC inhibitors like SAHA, which broadly alter histone acetylation, and from other HDAC6 inhibitors that have not been shown to engage the MDH1-NADPH axis to the same extent [1].

Mechanism of action MDH1 acetylation NADPH Oxidative stress

LT-630 Application Scenarios: Leveraging Potency and Unique Mechanism in Liver Injury Research


Preclinical Drug Discovery for Acute Liver Failure (ALF)

Given its potent HDAC6 inhibition (IC50 = 1.90 nM) and demonstrated in vivo efficacy in APAP-induced liver injury at 10-40 mg/kg i.v., LT-630 serves as a high-value chemical probe for target validation studies in ALF models [1]. Its ability to enhance GSH, SOD, and NADPH while reducing apoptosis markers makes it suitable for evaluating the therapeutic potential of HDAC6 inhibition in acute hepatotoxicity .

Mechanistic Studies of the HDAC6-MDH1-NADPH Axis in Oxidative Stress

LT-630's unique mechanism of action—increasing MDH1 acetylation and NADPH production—provides a specific tool for dissecting the HDAC6-MDH1-NADPH signaling axis [1]. Researchers can employ LT-630 in combination with MDH1 siRNA or overexpression constructs to delineate pathway components in hepatocytes or other cell types susceptible to oxidative damage.

In Vivo Pharmacological Tool for Hepatoprotection Research

With established in vivo dosing parameters (10-40 mg/kg i.v. in C57BL/6J mice) and a favorable solubility profile for formulation in DMSO/PEG300/Tween 80/saline vehicles, LT-630 is readily deployable in animal studies of liver injury . It can be used as a reference compound to benchmark novel HDAC6 inhibitors or to investigate the role of HDAC6 in other oxidative stress-related pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LT-630

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.